

Application Notes and Protocols: Recombinant Expression and Purification of Human PTH (53-84)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of human parathyroid hormone fragment (53-84) in Escherichia coli, followed by its purification. The methodologies described are foundational for producing this C-terminal PTH fragment for research and potential therapeutic development.

Introduction

Human parathyroid hormone (PTH) is an 84-amino acid peptide that plays a crucial role in calcium and phosphate homeostasis.[1] The full-length hormone and its fragments exhibit distinct biological activities. The C-terminal fragment, hPTH (53-84), has been shown to have biological effects, such as stimulating alkaline phosphatase activity in osteosarcoma cells, that are separate from the classic effects of the N-terminal region.[2][3][4] These activities are mediated through a putative C-terminal PTH receptor, distinct from the well-characterized PTH receptor type 1 (PTH1R).[5][6] The production of pure, biologically active hPTH (53-84) is essential for further investigation of its physiological roles and therapeutic potential.

Escherichia coli remains a robust and cost-effective expression system for producing recombinant proteins and peptides.[7][8][9][10] However, high-level expression in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.

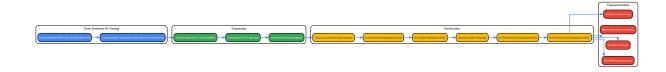


[8][11][12][13] This necessitates subsequent solubilization and refolding steps to obtain the biologically active peptide.[13][14]

This document outlines a strategy for the expression of a His-tagged hPTH (53-84) fusion protein in E. coli, its recovery from inclusion bodies, and a multi-step purification process involving affinity, ion-exchange, and size-exclusion chromatography.

Experimental Workflow

The overall workflow for the expression and purification of recombinant human PTH (53-84) is depicted below.



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Figure 1: Experimental workflow for recombinant hPTH (53-84) production.

Protocols Gene Synthesis and Cloning



- Gene Design: Synthesize the DNA sequence encoding human PTH (53-84). Optimize the
 codon usage for expression in E. coli to enhance translation efficiency.[7] Flank the coding
 sequence with appropriate restriction sites (e.g., Ndel and Xhol) for cloning into a pET
 expression vector.
- Vector Integration: Ligate the synthesized gene into a pET vector (e.g., pET-28a) that provides an N-terminal hexahistidine (6xHis) tag followed by a protease cleavage site (e.g., Thrombin or TEV). This tag is crucial for the initial purification step.[9][10]
- Transformation and Verification: Transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α). Verify the correct insertion and sequence of the gene via Sanger sequencing.

Protein Expression and Inclusion Body Formation

- Expression Strain Transformation: Transform the verified expression plasmid into an E. coli expression strain, such as BL21(DE3).[9]
- Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 μg/mL kanamycin for pET-28a) and grow overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to incubate the culture for 4-6 hours at 37°C. High expression levels often lead to the accumulation of the recombinant peptide in inclusion bodies.[8]
- Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 Discard the supernatant and store the cell pellet at -80°C until further processing.

Inclusion Body Isolation and Solubilization



- Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells using sonication on ice.
- Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. Wash the pellet twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants.[8] Follow with two washes with a buffer without detergent (50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
- Solubilization: Solubilize the washed inclusion bodies in a solubilization buffer (50 mM Tris-HCl, pH 8.0, 8 M urea, 300 mM NaCl, 10 mM imidazole).[8][15] Stir at room temperature for 1-2 hours or until the solution is clear. Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.

Purification of hPTH (53-84)

This protocol employs a three-step chromatography process to achieve high purity.

IMAC is used to capture the His-tagged fusion peptide from the solubilized inclusion body preparation.[16][17][18]

- Column Equilibration: Equilibrate a Ni-NTA or other IMAC resin column with binding buffer (50 mM Tris-HCl, pH 8.0, 8 M urea, 300 mM NaCl, 10 mM imidazole).[18]
- Loading and Refolding: Load the solubilized protein onto the column. An on-column refolding
 can be attempted by gradually decreasing the urea concentration in the wash buffer, for
 example, with a linear gradient from 8 M to 0 M urea.
- Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[18]
- Elution: Elute the His-tagged hPTH (53-84) with an elution buffer containing a high concentration of imidazole (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
 [19]
- Dialysis: Pool the eluted fractions and dialyze extensively against a buffer suitable for the next purification step (e.g., 20 mM Tris-HCl, pH 8.0) to remove imidazole and any remaining



denaturant.

IEX separates peptides based on their net charge at a specific pH.[20][21][22] The choice between anion or cation exchange depends on the isoelectric point (pl) of hPTH (53-84).

- Column Equilibration: Equilibrate a suitable IEX column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
- Sample Loading: Load the dialyzed sample from the IMAC step onto the column.
- Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g.,
 0-1 M NaCl in the starting buffer).[22]
- Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing the purified hPTH (53-84). Pool the pure fractions.

SEC is the final polishing step to remove any remaining aggregates or smaller contaminants. [23][24][25]

- Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75 or similar) with the final storage buffer (e.g., Phosphate Buffered Saline, pH 7.4).
- Sample Loading: Concentrate the pooled fractions from IEX if necessary and load them onto the SEC column.
- Elution: Elute the peptide with the storage buffer at a constant flow rate. The peptide should elute as a single, symmetrical peak.
- Final Product: Collect the fractions corresponding to the monomeric hPTH (53-84) peak.
 Assess purity by RP-HPLC and SDS-PAGE.

Data Presentation

Table 1: Summary of a Typical Purification of Recombinant hPTH (53-84) from a 1 L E. coli Culture



Purification Step	Total Protein (mg)	hPTH (53-84) (mg)	Purity (%)	Yield (%)
Solubilized Inclusion Bodies	500	80	~16	100
IMAC Eluate	95	72	~76	90
IEX Pool	65	60	>90	75
SEC Pool	50	48	>98	60

Note: The values presented are hypothetical and may vary depending on expression levels and purification efficiency.

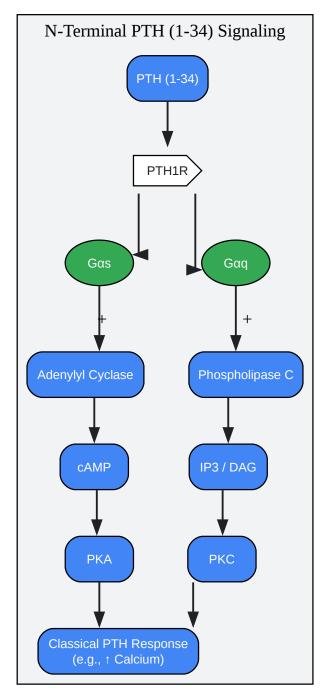
Characterization

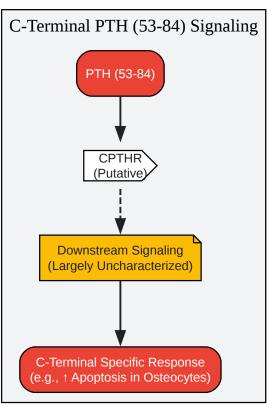
- Purity Assessment: Final purity should be assessed by densitometry of a Coomassie-stained SDS-PAGE gel and by the peak area on a reverse-phase HPLC (RP-HPLC) chromatogram.
- Identity Confirmation: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
- Biological Activity: The activity of the purified hPTH (53-84) can be assessed by its ability to stimulate alkaline phosphatase activity in rat osteosarcoma cells (e.g., UMR-106).[2][3]

Signaling Pathways

While the N-terminal fragment of PTH signals through the PTH1R to activate PKA and PKC pathways, C-terminal fragments like hPTH (53-84) are believed to act via a distinct C-terminal PTH receptor (CPTHR), although its signaling cascade is less defined.







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Figure 2: Simplified signaling pathways for PTH fragments.



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